molecular formula C27H24N2O3 B2855642 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 898343-29-8

2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2855642
CAS No.: 898343-29-8
M. Wt: 424.5
InChI Key: IAINAAHFHIEIIN-UHFFFAOYSA-N
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Description

The compound 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a quinolinone core. Key structural attributes include:

  • Quinolinone backbone: A 4-oxo-1,4-dihydroquinoline moiety with a methyl group at position 4.
  • Substituents: A 4-methylbenzoyl group at position 3 of the quinolinone ring. An N-(2-methylphenyl)acetamide side chain at position 1.

Its synthesis likely involves multi-step reactions, including condensation and oxidation processes similar to those described for related acetamide derivatives .

Properties

IUPAC Name

2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-17-8-11-20(12-9-17)26(31)22-15-29(24-13-10-18(2)14-21(24)27(22)32)16-25(30)28-23-7-5-4-6-19(23)3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAINAAHFHIEIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound can be contextualized against three analogous molecules (Table 1):

Table 1: Structural and Functional Comparison of Quinolinone/Acetamide Derivatives

Compound Name Core Structure Key Substituents Bioactivity Insights Reference
Target Compound : 2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide Quinolinone - 6-methyl
- 3-(4-methylbenzoyl)
- N-(2-methylphenyl)acetamide
Hypothesized anticonvulsant/antimicrobial activity (based on structural analogs). N/A
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazolinone - 2,4-dioxo
- N-(2,4-dichlorophenyl)methyl
Demonstrated anticonvulsant activity in preclinical models.
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolinone - 6-ethyl
- 3-(benzenesulfonyl)
- N-(4-chlorophenyl)acetamide
Enhanced solubility and potential kinase inhibition due to sulfonyl group.
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-... (7f) Quinolone-carboxylate - 7-chloro
- 1-cyclopropyl
- N,4-dimethylphenyl sulfonamido
Antibacterial activity against Gram-positive pathogens.

Key Comparative Insights :

Core Structure Variations: The target compound and the sulfonyl-containing analog share a quinolinone core, whereas Compound 1 and 7f utilize quinazolinone and quinolone-carboxylate backbones, respectively. Quinazolinones are associated with higher anticonvulsant potency due to enhanced hydrogen-bonding capacity .

Substituent Effects: Electron-Withdrawing Groups: The 4-methylbenzoyl group in the target compound may enhance lipophilicity and membrane permeability compared to the benzenesulfonyl group in , which could improve solubility but reduce CNS penetration.

Bioactivity Trends :

  • Compounds with chlorophenyl or dichlorophenyl substituents (e.g., ) often exhibit stronger anticonvulsant or kinase-modulating effects due to increased electrophilicity.
  • The methylphenyl group in the target compound may confer metabolic stability but could reduce potency compared to halogenated analogs .

Synthetic Accessibility :

  • The synthesis of the target compound likely parallels methods used for Compound 1 , involving sequential condensation, oxidation, and amide coupling. However, introducing the 4-methylbenzoyl group may require additional protection/deprotection steps.

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